molecular formula C6H12Cl2N2S B6331023 N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride CAS No. 1332531-56-2

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Cat. No.: B6331023
CAS No.: 1332531-56-2
M. Wt: 215.14 g/mol
InChI Key: OSZMIBDJBIVGTQ-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole-2-carbaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • (5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Comparison: N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-3-8-6(9-5)4-7-2;;/h3,7H,4H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZMIBDJBIVGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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